molecular formula C25H23N3O3 B2749354 2-amino-N-(2,5-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide CAS No. 903342-86-9

2-amino-N-(2,5-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide

Cat. No.: B2749354
CAS No.: 903342-86-9
M. Wt: 413.477
InChI Key: GHXPHURIDIHIJC-UHFFFAOYSA-N
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Description

2-amino-N-(2,5-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine class of compounds. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring an indolizine core with various functional groups, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2,5-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the Indolizine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functional Group Introduction:

    Purification: The final compound is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yield reactions, and cost-effective reagents. The process would also need to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2,5-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or products.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: May be used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 2-amino-N-(2,5-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-(2,5-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide: can be compared with other indolizine derivatives that have similar functional groups.

    This compound: can be compared with other compounds that have similar biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities. Its structure may confer unique properties that make it more effective or selective in its applications compared to similar compounds.

Properties

IUPAC Name

2-amino-N-(2,5-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-15-7-8-16(2)19(14-15)27-25(30)21-20-6-4-5-13-28(20)23(22(21)26)24(29)17-9-11-18(31-3)12-10-17/h4-14H,26H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXPHURIDIHIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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